molecular formula C21H16F4 B1429045 4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-Terphenyl CAS No. 205806-88-8

4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-Terphenyl

Cat. No. B1429045
CAS RN: 205806-88-8
M. Wt: 344.3 g/mol
InChI Key: XOGPWSCWTHCEKH-UHFFFAOYSA-N
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Description

“4-Propyl-2,3’‘,4’‘,5’‘-tetrafluoro-1,1’:4’,1’'-Terphenyl” is a chemical compound with the molecular formula C21H16F4 . It is also known by its English name "2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H16F4/c1-2-3-13-4-9-17(18(22)10-13)15-7-5-14(6-8-15)16-11-19(23)21(25)20(24)12-16/h4-12H,2-3H2,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The molecular weight of “4-Propyl-2,3’‘,4’‘,5’‘-tetrafluoro-1,1’:4’,1’'-Terphenyl” is 344.35 . It appears as a solid at room temperature .

Scientific Research Applications

Liquid Crystal Research

4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-Terphenyl and related compounds have been studied for their potential in liquid crystal technology. Research has shown that these compounds can form low-melting liquid crystals with wide-range Sc phases, making them suitable as hosts for ferroelectric systems. The difluoro substituents in these compounds contribute to their liquid crystalline properties and are particularly effective when located in the end ring of the molecule (Gray, Hird, Lacey, & Toyne, 1989).

Optoelectronic and Nonlinear Optical Properties

Another application of these compounds is in the field of optoelectronics and nonlinear optics (NLO). Studies have explored their potential for applications like third-order NLO materials. Their substantial polarizability and ability to facilitate intramolecular charge transfer make them promising candidates for these applications. Comparative analyses with other NLO materials like para-nitroaniline have shown these compounds to have significant potential in this area (Adeel et al., 2021).

Semiconductor Research

In semiconductor research, fluorinated terphenyl compounds have been synthesized and characterized as n-type semiconductors. These compounds have shown varying carrier mobilities and have been used in the development of organic field-effect transistors and transistor nonvolatile memory elements (Facchetti et al., 2004).

Chemodosimeter for Fluoride Ions

Terphenyl derivatives, including those similar to 4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-Terphenyl, have been developed as chemodosimeters for fluoride ions. This application is based on their ability to undergo cyclization in the presence of fluoride ions, offering a potential tool for the detection of these ions in various settings (Bhalla, Singh, & Kumar, 2010).

Hydrogen Storage and Gas Separation

In the area of gas storage and separation, metal-organic frameworks (MOFs) based on terphenyl compounds have been synthesized. These MOFs demonstrate unique structural and gas sorption properties, including the selective adsorption of hydrogen over other gases, which is crucial for applications in gas separation and storage (Makal, Zhuang, & Zhou, 2013).

Terahertz Technology

Studies have also been conducted on the optical properties of fluorinated liquid crystals, including 4-propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-Terphenyl, in the terahertz (THz) range. These studies are crucial for the development of devices and applications in the THz spectrum (Chodorow et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F4/c1-2-3-13-4-9-17(18(22)10-13)15-7-5-14(6-8-15)16-11-19(23)21(25)20(24)12-16/h4-12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGPWSCWTHCEKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601191644
Record name 1,1′:4′,1′′-Terphenyl, 2,3′′,4′′,5′′-tetrafluoro-4-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propyl-2,3'',4'',5''-tetrafluoro-1,1':4',1''-Terphenyl

CAS RN

205806-88-8
Record name 1,1′:4′,1′′-Terphenyl, 2,3′′,4′′,5′′-tetrafluoro-4-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205806-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′:4′,1′′-Terphenyl, 2,3′′,4′′,5′′-tetrafluoro-4-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601191644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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